molecular formula C29H26N2O2S B2713887 (E)-N-{[1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}hydroxylamine CAS No. 477869-21-9

(E)-N-{[1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}hydroxylamine

Cat. No.: B2713887
CAS No.: 477869-21-9
M. Wt: 466.6
InChI Key: WQVVAMOMNXRQGB-NDZAJKAJSA-N
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Description

(E)-N-{[1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}hydroxylamine is a complex organic compound that belongs to the class of indole derivatives

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in material science, such as the development of new polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}hydroxylamine typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiols. The key steps may involve:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other cyclization methods.

    Introduction of the oxime group: This is usually done by reacting the aldehyde with hydroxylamine under acidic or basic conditions.

    Substitution reactions: Introducing the methoxy and methylphenyl groups through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized products.

    Reduction: Reduction of the oxime group to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction may produce amines.

Mechanism of Action

The mechanism of action of (E)-N-{[1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-phenylindole: Lacks the sulfanyl and oxime groups.

    4-[(4-methylphenyl)sulfanyl]-2-phenylindole: Lacks the methoxy and oxime groups.

    1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenylindole: Lacks the oxime group.

Uniqueness

(E)-N-{[1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl]methylidene}hydroxylamine is unique due to the presence of both the sulfanyl and oxime groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(NE)-N-[[1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2S/c1-20-8-15-25(16-9-20)34-29-22(19-30-32)10-17-27-26(29)18-28(21-6-4-3-5-7-21)31(27)23-11-13-24(33-2)14-12-23/h3-9,11-16,18-19,32H,10,17H2,1-2H3/b30-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVVAMOMNXRQGB-NDZAJKAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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